5-Bromo-8-fluoroisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-fluoroisoquinoline-1-carboxylic acid is an organic compound with the molecular formula C10H5BrFNO2 It is a derivative of isoquinoline, featuring both bromine and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the fluorination of 2-fluorobenzoic acid, followed by the formation of the isoquinoline ring through cyclization reactions. The bromination step is usually performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-8-fluoroisoquinoline-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancers.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoisoquinoline-1-carboxylic acid
- 8-Fluoroisoquinoline-1-carboxylic acid
- 5-Chloro-8-fluoroisoquinoline-1-carboxylic acid
Uniqueness
5-Bromo-8-fluoroisoquinoline-1-carboxylic acid is unique due to the simultaneous presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H5BrFNO2 |
---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
5-bromo-8-fluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-1-2-7(12)8-5(6)3-4-13-9(8)10(14)15/h1-4H,(H,14,15) |
InChI Key |
IAITZHZGCXFWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1F)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.